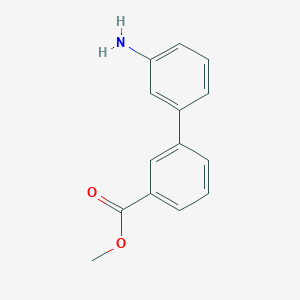

Methyl 3-(3-aminophenyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(3-aminophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-14(16)12-6-2-4-10(8-12)11-5-3-7-13(15)9-11/h2-9H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGKLPFPUYBIGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362740 | |

| Record name | methyl 3-(3-aminophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168619-25-8 | |

| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 3′-amino-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168619-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3-(3-aminophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,1'-Biphenyl]-3-carboxylic acid, 3'-amino-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 3-(3-aminophenyl)benzoate: A Strategic Guide from 3-Aminobenzoic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(3-aminophenyl)benzoate is a valuable bifunctional building block in medicinal chemistry and materials science, featuring a biphenyl scaffold with strategically placed amino and methyl ester functionalities.[1] This guide provides a comprehensive, in-depth technical overview of a robust and efficient synthetic pathway to this target molecule, commencing from the readily available starting material, 3-aminobenzoic acid. The core of this synthesis involves a strategic sequence of a Sandmeyer reaction to install a halogen handle, a Fischer esterification to protect the carboxylic acid, and a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the critical biphenyl linkage. This document offers not just procedural steps, but also the underlying chemical principles, mechanistic insights, and practical considerations essential for successful synthesis, purification, and characterization.

Introduction and Synthetic Strategy

The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and functional materials. The rigid biphenyl core serves as a versatile scaffold for orienting functional groups in three-dimensional space to achieve specific molecular interactions with biological targets.[2] The target molecule, this compound, is an important intermediate used in the synthesis of more complex molecules with potential biological activity.[1]

Our synthetic approach is designed around a logical and field-proven retrosynthetic disconnection. The central carbon-carbon bond of the biphenyl system is disconnected via a Suzuki-Miyaura coupling reaction, a Nobel Prize-winning transformation known for its reliability, functional group tolerance, and mild reaction conditions.[3] This leads to two key synthons: a methyl 3-halobenzoate and a 3-aminophenylboron species.

Starting from 3-aminobenzoic acid, the strategy unfolds in three main stages:

-

Halogenation: Conversion of the amino group of 3-aminobenzoic acid into a bromine atom via the Sandmeyer reaction. This yields 3-bromobenzoic acid, which is primed for the subsequent cross-coupling.

-

Esterification: Protection of the carboxylic acid functionality of 3-bromobenzoic acid as a methyl ester. This prevents potential side reactions during the palladium-catalyzed coupling step.

-

Cross-Coupling: The Suzuki-Miyaura reaction between the synthesized Methyl 3-bromobenzoate and commercially available 3-aminophenylboronic acid to form the final product.

This multi-step pathway is illustrated in the overall synthetic scheme below.

Caption: Overall synthetic route from 3-aminobenzoic acid.

Synthesis of Key Intermediates

Step 1: Diazotization and Sandmeyer Reaction of 3-Aminobenzoic Acid

The initial transformation involves converting the primary amino group of 3-aminobenzoic acid into a more versatile bromine handle. The Sandmeyer reaction is the classic and reliable method for this purpose. It proceeds via an intermediate diazonium salt, which is then decomposed by a copper(I) bromide catalyst to yield the aryl bromide.

Protocol:

-

Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, dissolve 3-aminobenzoic acid (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, ~48%, 3.0 eq).

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir the mixture for 30 minutes at this temperature.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas evolution will be observed.

-

After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Work-up: Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 3-bromobenzoic acid.

Step 2: Fischer Esterification to Synthesize Methyl 3-Bromobenzoate

With the bromo-functionality in place, the next step is to protect the carboxylic acid via Fischer esterification. This acid-catalyzed reaction with methanol is a straightforward and high-yielding process.[4][5]

Protocol:

-

Reaction Setup: Suspend 3-bromobenzoic acid (1.0 eq) in an excess of methanol (CH₃OH).

-

Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the mixture.

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to obtain Methyl 3-bromobenzoate, which can be purified further by column chromatography if necessary.[4]

Core Synthesis: The Suzuki-Miyaura Cross-Coupling

The final and most critical step is the construction of the biphenyl C-C bond using the Suzuki-Miyaura cross-coupling reaction. This reaction is renowned for its versatility and is a pillar of modern synthetic chemistry for creating biaryl structures.[6][7]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps, as illustrated below:[3][8]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 3-bromobenzoate, forming a Pd(II) complex.

-

Transmetalation: The organoboron species (3-aminophenylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group (the 3-aminophenyl moiety) to the palladium center, displacing the bromide.[8]

-

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol

The following is a representative protocol for the Suzuki-Miyaura coupling. Optimization may be required depending on the specific catalyst and ligand system used.[9]

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 3-bromobenzoate (1.0 eq), 3-aminophenylboronic acid (1.2 eq), a suitable base such as sodium carbonate (Na₂CO₃, 3.0 eq), and the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%).[9][10]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).[10]

-

Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-90 °C and maintain for 4-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous phase three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Experimental Workflow Diagram

Sources

- 1. Methyl 3-(2-aminophenyl)benzoate [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. METHYL 3-AMINOBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 5. CN113248373A - Preparation method of methyl benzoate compound - Google Patents [patents.google.com]

- 6. sci-hub.box [sci-hub.box]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN105085287A - Preparation method of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid - Google Patents [patents.google.com]

A Technical Guide to Methyl 3-(3-aminophenyl)benzoate: Synthesis, Characterization, and Applications

Abstract: Methyl 3-(3-aminophenyl)benzoate is a versatile bifunctional biphenyl derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure, featuring a nucleophilic amine on one phenyl ring and an electrophilic methyl ester on the other, provides orthogonal handles for sequential chemical modifications. This guide offers an in-depth analysis of the compound's identification, synthesis via palladium-catalyzed cross-coupling, spectroscopic characterization, and its significant potential in drug discovery and materials science. The protocols and insights provided are tailored for researchers, chemists, and professionals in pharmaceutical development, aiming to leverage this scaffold for creating novel chemical entities.

Compound Identification and Physicochemical Properties

Accurate identification is the cornerstone of any chemical research. The topic of this guide is This compound , a biphenyl derivative. It is critical to distinguish it from the simpler, single-ring compound, methyl 3-aminobenzoate (CAS 4518-10-9).[1][2] The correct identifiers for the target biphenyl compound are detailed below.

Table 1: Compound Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | - |

| CAS Number | 168619-25-8 | |

| Molecular Formula | C₁₄H₁₃NO₂ | [3] |

| Molecular Weight | 227.26 g/mol | [3][4] |

| SMILES | COC(=O)c1cccc(c1)c2cccc(c2)N | |

| InChI | InChI=1S/C14H13NO2/c1-17-14(16)12-5-2-6-13(9-12)11-4-3-7-15-8-11/h2-9H,15H2,1H3 | - |

dot graph "chemical_structure" { layout = neato; node [shape=plaintext]; edge [style=solid];

} Structure of this compound

Physicochemical Data

While extensive experimental data for this specific compound is not widely published, properties can be inferred from related aminobiphenyl structures.[5][6] Biphenyl itself is a solid at room temperature with a melting point of 69.2 °C and is generally insoluble in water but soluble in organic solvents.[7] The presence of the polar amino and ester groups in this compound would be expected to increase its melting point and modify its solubility profile compared to the parent biphenyl.

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical State | Solid | Expected based on analogous biphenyl structures. |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Soluble in methanol, ethyl acetate, DCM, DMSO. Poorly soluble in water. | Inferred from functional groups and general properties of biphenyls. |

Synthesis and Purification: A Mechanistic Approach

The construction of the biphenyl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a premier choice due to its operational simplicity, high functional group tolerance, and the relatively benign nature of its boron-based reagents.[8][9]

Retrosynthetic Analysis & Strategy

The target molecule can be disconnected at the C-C bond between the two phenyl rings. This retrosynthetic step yields two commercially available or readily synthesized starting materials:

-

Aryl Halide Component: Methyl 3-bromobenzoate

-

Organoboron Component: (3-Aminophenyl)boronic acid

The forward synthesis involves the palladium-catalyzed coupling of these two fragments. The choice of a palladium catalyst, ligand, and base is crucial for achieving high yield and purity. The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[9]

dot graph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];

} General workflow for Suzuki-Miyaura synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[9][10] Researchers should perform their own optimization.

-

Reaction Setup: To a flame-dried round-bottom flask, add methyl 3-bromobenzoate (1.0 eq.), (3-aminophenyl)boronic acid (1.1 eq.), and a suitable palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).

-

Solvent and Base Addition: The flask is sealed with a septum and purged with an inert gas (Argon or Nitrogen). A degassed solvent mixture of toluene and water (e.g., 4:1 v/v) is added, followed by an aqueous solution of a base, typically sodium carbonate (Na₂CO₃, 2.0 eq.).

-

Causality Insight: The base is essential for the transmetalation step, activating the boronic acid to form a more reactive boronate species that facilitates the transfer of the aryl group to the palladium center.[9] The biphasic solvent system helps to dissolve both the organic-soluble reactants and the water-soluble inorganic base.

-

-

Reaction Execution: The reaction mixture is heated to a temperature of 80-100 °C with vigorous stirring. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).

-

Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate and water. The layers are separated, and the aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude solid is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Spectroscopic Characterization

Confirmation of the structure and purity of the synthesized compound is achieved through a combination of spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of a biphenyl derivative is complex due to the coupling between protons on the two aromatic rings.[11][12] For this compound, one would expect to see:

-

A singlet for the methyl ester protons (-OCH₃) around 3.9 ppm.

-

A broad singlet for the amine protons (-NH₂) which can vary in chemical shift depending on solvent and concentration.

-

A complex series of multiplets in the aromatic region (approx. 6.7 - 8.0 ppm) corresponding to the eight protons on the two phenyl rings.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show 12 distinct signals for the aromatic carbons (unless there is accidental overlap) and signals for the methyl ester carbon (~52 ppm) and the carbonyl carbon (~166 ppm).[13]

-

Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometry should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 227.26 g/mol .

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include N-H stretching for the primary amine (two bands, ~3350-3450 cm⁻¹), C=O stretching for the ester (~1720 cm⁻¹), and C=C stretching for the aromatic rings (~1600 cm⁻¹).

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its utility as a versatile synthetic intermediate. The presence of two distinct, reactive functional groups on a rigid biphenyl scaffold makes it an attractive starting point for building molecular complexity.[14]

A Scaffold for Medicinal Chemistry

Biphenyl and aminobiphenyl structures are privileged scaffolds found in numerous biologically active compounds and approved drugs.[14] They are recognized for their roles in creating agents with anticancer, anti-inflammatory, and antimicrobial properties.[14] The nitrogen atom in aromatic amines is crucial for forming hydrogen bonds and other interactions with biological targets like proteins and enzymes.[15]

The structure of this compound allows for orthogonal derivatization:

-

The Amine Group (-NH₂): Can be readily acylated to form amides, sulfonated to form sulfonamides, or used in C-N coupling reactions (e.g., Buchwald-Hartwig amination) to build more complex structures.

-

The Methyl Ester Group (-COOCH₃): Can be hydrolyzed to the corresponding carboxylic acid, which can then form amides via peptide coupling. Alternatively, it can be reduced to a primary alcohol.

dot graph "derivatization_pathways" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];

} Potential derivatization pathways for drug discovery.

Intermediate for Advanced Materials

Derivatives of aminobiphenyls are key precursors in the synthesis of materials for organic electronics.[16] For instance, 2-aminobiphenyl is a starting material for carbazoles, which are widely used in Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and solar cells due to their excellent thermal stability and charge-transport properties.[16] The structure of this compound could be adapted for similar synthetic strategies to create novel carbazole-based materials with tailored electronic properties.

Safety and Handling

As with any laboratory chemical, proper handling is essential. While a specific, comprehensive safety profile for this compound is not available, data from analogous compounds like aminobiphenyls suggest that it should be handled with care. 4-Aminobiphenyl, for example, is a known carcinogen.[17]

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: May cause skin, eye, and respiratory irritation. The long-term toxicological properties have not been fully investigated. Handle as a potentially hazardous substance.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container.

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is derived from its bifunctional nature and rigid biphenyl core. Its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura coupling. The orthogonal reactivity of its amine and ester functionalities provides medicinal chemists and material scientists with a powerful platform for generating diverse libraries of novel compounds. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and strategically employ this versatile building block in their research and development programs.

References

-

Gerard, H., et al. The structure of substituted biphenyls as studied by proton NMR in nematic solvents . Taylor & Francis Online. Available at: [Link]

-

METHYL3'-AMINO(1,1'-BIPHENYL)-4-CARBOXYLATE . Ruji Biology. Available at: [Link]

-

NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY) . ResearchGate. Available at: [Link]

-

METHYL 4'-AMINO(1, 1'-BIPHENYL)-3-CARBOXYLATE, 500 mg . CP Lab Safety. Available at: [Link]

-

4-Aminobiphenyl . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

2-Aminobiphenyl . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

The Suzuki–Miyaura Cross‐Coupling as the Key Step in the Synthesis of 2‐Aminobiphenyls and 2,2'‐Diaminobiphenyls . ResearchGate. Available at: [Link]

-

Methyl 3-(3-aminophenyl)propanoate . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Methyl 3-(2-aminophenyl)benzoate . MySkinRecipes. Available at: [Link]

-

Methyl 3-(aminomethyl)benzoate . PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations . ResearchGate. Available at: [Link]

-

Methyl 4'-amino-[1,1'-biphenyl]-4-carboxylate . Chemspace. Available at: [Link]

-

CAS NO. 168619-25-8 | this compound . Arctom. Available at: [Link]

-

Suzuki reaction . Wikipedia. Available at: [Link]

-

Aminative Suzuki-Miyaura coupling . ResearchGate. Available at: [Link]

-

Investigation of biphenyl enamines for applications as p-type semiconductors . IOPscience. Available at: [Link]

-

Physicochemical Properties of Self Assembling Biphenyl Azomethine Molecules . ResearchGate. Available at: [Link]

-

Biphenyl . Wikipedia. Available at: [Link]

-

Suzuki cross-coupling reaction . YouTube. Available at: [Link]

-

Suzuki-Miyaura Coupling . Chemistry LibreTexts. Available at: [Link]

-

A postulated mechanism for the formation of aminobiphenyl . ResearchGate. Available at: [Link]

-

Supporting information . Beilstein Journals. Available at: [Link]

-

Methyl benzoate . Wikipedia. Available at: [Link]

-

Syntheses of phenyl benzoate compounds and their bioactivity investigation . Journal of Chinese Pharmaceutical Sciences. Available at: [Link]

-

Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate . ResearchGate. Available at: [Link]

-

4-AMINOBIPHENYL . NCBI Bookshelf. Available at: [Link]

-

Recent Advances: Heterocycles in Drugs and Drug Discovery . MDPI. Available at: [Link]

- Method for producing n-butyryl-4-amino-3-methyl-methyl benzoate and the novel compound n-(4-bromine-2-methylphenyl)-butanamide. Google Patents.

-

Chemists Make Strides to Simplify Drug Design, Synthesis . Rice University. Available at: [Link]

Sources

- 1. 3-氨基苯甲酸甲酯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. METHYL 3-AMINOBENZOATE | 4518-10-9 [chemicalbook.com]

- 3. cas 159503-24-9|| where to buy Methyl 4-(3-aminophenyl)benzoate [chemenu.com]

- 4. Methyl 3'-amino-[1,1'-biphenyl]-4-carboxylate | CymitQuimica [cymitquimica.com]

- 5. 4-Aminobiphenyl | C12H11N | CID 7102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Aminobiphenyl | C12H11N | CID 7015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Biphenyl - Wikipedia [en.wikipedia.org]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. 4-AMINOBIPHENYL - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

Solubility and stability data for Methyl 3-(3-aminophenyl)benzoate

An In-depth Technical Guide for Researchers

Subject: Methyl 3-(3-aminophenyl)benzoate

Topic: Comprehensive Solubility and Stability Profiling

Introduction

This compound is a chemical intermediate with significant potential in various fields of synthesis, including pharmaceuticals and dyestuffs.[1][2] Its molecular architecture, featuring a benzoate ester and an aminophenyl moiety, suggests a nuanced physicochemical profile that is critical for its application. For drug development professionals and synthetic chemists, a thorough understanding of a compound's solubility and stability is not merely a formality but a foundational pillar for successful formulation, process development, and regulatory compliance.

This guide provides a comprehensive framework for the systematic evaluation of this compound's solubility and stability. We will move beyond simple data reporting to explain the causality behind experimental choices, grounding our protocols in established scientific principles and regulatory standards. The objective is to equip researchers with the necessary protocols and theoretical understanding to generate a robust and reliable physicochemical profile for this compound.

Part 1: Solubility Characterization

Solubility is a critical determinant of a compound's bioavailability, processability, and formulation feasibility. For this compound, the presence of a lipophilic aromatic system, a polar ester group, and a basic amino group predicts a complex solubility behavior influenced by solvent polarity and aqueous pH.

Theoretical Considerations & Strategic Approach

The molecule's structure suggests poor solubility in water but miscibility with various organic solvents.[1][3] The primary amino group (pKa estimated to be similar to aniline, ~3.5-4.5) will be protonated at low pH, forming a more soluble salt.[1] Conversely, at neutral and basic pH, the free base form will predominate, likely reducing aqueous solubility. Therefore, our experimental approach must encompass both organic solvents and a physiologically relevant pH range.

Experimental Protocol: Equilibrium Shake-Flask Solubility

The equilibrium shake-flask method is the gold standard for solubility determination, as it measures the thermodynamic equilibrium between the dissolved and solid states of the solute.[4][5]

Objective: To determine the equilibrium solubility of this compound in a range of relevant solvents.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of each selected solvent (e.g., Water, Ethanol, Methanol, Acetone, DMSO, pH-buffered solutions) to the respective vials.

-

Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[4] The duration should be sufficient to achieve a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at high speed to pellet any remaining suspended solids.

-

Sampling & Dilution: Carefully withdraw a small aliquot from the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation and bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, concentration-calibrated analytical method, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the original concentration in the supernatant, which represents the equilibrium solubility.

Workflow for Solubility Determination

Caption: Workflow for Equilibrium Shake-Flask Solubility Measurement.

Data Presentation: Solubility Profile

The results should be compiled into clear tables for easy interpretation.

Table 1: Solubility of this compound in Common Solvents at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |

|---|---|---|---|

| Water | Slightly soluble (0.1-1%)[1] | Shake-Flask | |

| Deuterated Chloroform | Soluble[1] | Shake-Flask | |

| Ethanol | Shake-Flask | ||

| Methanol | Shake-Flask | ||

| Acetone | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | | | Shake-Flask |

Table 2: pH-Dependent Aqueous Solubility Profile at 37°C

| pH of Buffer | Solubility (mg/mL) | Predominant Species |

|---|---|---|

| 1.2 | Protonated (Salt) | |

| 4.5 | Mixed | |

| 6.8 | Free Base |

| 7.4 | | Free Base |

Part 2: Stability Assessment

Stability testing is essential to determine how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6] For this compound, the ester and aromatic amine functional groups are the primary sites of potential degradation.

Theoretical Degradation Pathways

-

Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, yielding 3-aminobenzoic acid and methanol. The rate of hydrolysis is expected to be significantly influenced by pH.[7][8]

-

Oxidation: The aromatic amino group is prone to oxidation, which can lead to the formation of colored degradation products. This can be initiated by atmospheric oxygen, trace metals, or peroxides.

-

Photodegradation: Aromatic amines are often sensitive to light, which can catalyze oxidation and other degradation reactions.[9][10] The ICH Q1B guideline provides a standardized approach for photostability testing.[11]

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[12] This is crucial for developing a stability-indicating analytical method.

Objective: To evaluate the intrinsic stability of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl and heat (e.g., at 60°C) for a defined period.

-

Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH and keep at room temperature or heat gently. Ester hydrolysis is often rapid under basic conditions.

-

Neutral Hydrolysis: Dilute the stock solution with water and heat (e.g., at 60°C).

-

Oxidation: Dilute the stock solution with a solution of 3% hydrogen peroxide and keep at room temperature.

-

Thermal Stress (Solid): Store the solid compound in an oven at an elevated temperature (e.g., 60°C or 10°C increments above accelerated testing conditions).[12]

-

Thermal Stress (Solution): Store the solution prepared for neutral hydrolysis at an elevated temperature.

-

Photostability: Expose the solid compound and a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[11] A dark control sample should be stored under the same conditions but protected from light.

-

-

Time Points: Withdraw samples at appropriate intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method must be capable of separating the parent peak from all major degradation products.

Workflow for Forced Degradation Studies

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Data Presentation: Stability Profile

Results from stability studies are typically presented as the percentage of the parent compound remaining over time.

Table 3: Forced Degradation of this compound

| Stress Condition | Time (hours) | % Parent Remaining | Observations (e.g., color change, degradants) |

|---|---|---|---|

| Control (Dark, RT) | 24 | ||

| 0.1 N HCl, 60°C | 0 | ||

| 8 | |||

| 24 | |||

| 0.1 N NaOH, RT | 0 | ||

| 2 | |||

| 8 | |||

| 3% H₂O₂, RT | 0 | ||

| 8 | |||

| 24 |

| Photolytic (ICH Q1B) | - | | |

Conclusion

The protocols and frameworks detailed in this guide provide a robust starting point for the comprehensive characterization of this compound. A systematic investigation of its solubility across various solvents and pH levels, coupled with a thorough forced degradation study, will generate the critical data needed for informed decision-making in process chemistry and pharmaceutical development. This foundational knowledge is indispensable for optimizing reaction conditions, designing stable formulations, and ensuring the overall quality and safety of any final product derived from this versatile intermediate.

References

- WHO. (n.d.). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Journal of New Drugs.

- DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.

- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Slideshare. (n.d.). solubility experimental methods.pptx.

- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

-

PubChem. (n.d.). Methyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-(aminomethyl)benzoate. Retrieved from [Link]

- NIH. (n.d.). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC.

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

- Blake, T. R., et al. (2020). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Chemical Science.

- ResearchGate. (2025).

-

European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

- Singh, S., & Kumar, A. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.

- Paho.org. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.

- Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More.

- MDPI. (2023).

- MySkinRecipes. (n.d.). Methyl 3-(2-aminophenyl)

- NIH. (n.d.). Amino Acids in the Development of Prodrugs. PMC.

- Chemistry LibreTexts. (2021). 25.5: Reactions of Amino Acids.

- FAO AGRIS. (2017). Analysis of six aromatic amines stability in workplace measurement.

-

Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

- ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.

- ResearchGate. (2017).

- CymitQuimica. (n.d.). Methyl 3-(2-aminophenyl)

- IAGIM. (n.d.). Photostability.

- Sigma-Aldrich. (n.d.). Methyl 3-(2-aminophenyl)

- NIH. (n.d.). Methyl 3-[(tert-butoxycarbonyl)

- Sigma-Aldrich. (n.d.). Methyl 3-(aminomethyl)

- BLD Pharm. (n.d.). 1187930-01-3|Methyl 3-((methylamino)methyl)

- Ataman Kimya. (n.d.).

- Ennore India Chemicals. (n.d.).

- ResearchGate. (2025). Thermal stability of some commercial synthetic antioxidants.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- Semantic Scholar. (n.d.). ON STABILITY STUDIES OF PHARMACEUTICAL PRODUCTS.

- PubMed. (n.d.).

- CABI Digital Library. (n.d.).

- NIH. (2022).

- Fisher Digital Publications. (n.d.).

Sources

- 1. METHYL 3-AMINOBENZOATE | 4518-10-9 [chemicalbook.com]

- 2. Methyl 3-(2-aminophenyl)benzoate [myskinrecipes.com]

- 3. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 4. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. japsonline.com [japsonline.com]

- 7. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05267D [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. ema.europa.eu [ema.europa.eu]

- 12. ema.europa.eu [ema.europa.eu]

In-Depth Technical Guide: Theoretical and Computational Studies of Methyl 3-(3-aminophenyl)benzoate

Introduction

Methyl 3-(3-aminophenyl)benzoate is a biphenyl aromatic compound featuring both an amino group and a methyl ester. This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly for creating complex pharmaceutical agents and functional materials like dyes and pigments.[1] Its utility as a scaffold in medicinal chemistry is noteworthy, offering a versatile platform for developing targeted therapies.[2] For instance, derivatives of methyl 3-aminobenzoate have shown potential as potent inhibitors of malate dehydrogenase (MDH), an enzyme critical to cellular metabolism, presenting a promising strategy for cancer treatment.[2][3]

This technical guide provides a comprehensive theoretical and computational analysis of this compound. Leveraging Density Functional Theory (DFT), we will explore its optimized molecular geometry, vibrational frequencies, electronic properties, and nonlinear optical (NLO) characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this molecule's fundamental properties to inform its application in novel therapeutic and material science endeavors.

Computational Methodology

All theoretical calculations were performed using the Gaussian 16 software package.[4][5] The molecular geometry of this compound was optimized using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) level of theory combined with the 6-311++G(d,p) basis set.[6][7] This level of theory is well-established for providing accurate descriptions of molecular structures and properties.[8][9] Frequency calculations were performed on the optimized geometry to confirm that it represents a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. The vibrational mode assignments were carried out using the Vibrational Energy Distribution Analysis (VEDA) 4 program.[10][11][12][13]

The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were calculated at the same level of theory. Time-Dependent DFT (TD-DFT) was employed to predict the electronic absorption spectra. Furthermore, the nonlinear optical (NLO) properties, including the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β), were also computed.

Experimental and Computational Workflow

Caption: Workflow for the theoretical and computational analysis of this compound.

Results and Discussion

Molecular Geometry Optimization

The initial step in the computational analysis was to determine the most stable three-dimensional conformation of this compound. The optimization was performed without any symmetry constraints. The resulting optimized structure provides key geometrical parameters such as bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's steric and electronic properties.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (Aromatic) | 1.38 - 1.41 | 118 - 121 | - |

| C-N | 1.40 | - | - |

| C=O | 1.22 | - | - |

| C-O (Ester) | 1.35 | - | - |

| O-CH3 | 1.44 | - | - |

| C-C-C (Ring) | - | 119 - 121 | 0 - 1 |

| C-N-H | - | 115 | - |

| C-C-O (Ester) | - | 111 | - |

| O-C-O | - | 124 | - |

| Phenyl-Phenyl | - | - | ~45 |

Table 1: Selected optimized geometrical parameters of this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

The dihedral angle between the two phenyl rings is a significant parameter, indicating the degree of planarity of the molecule. A non-planar structure can influence the extent of π-electron delocalization, which in turn affects the electronic and optical properties.

Vibrational Analysis

Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding the bonding within a molecule. The calculated vibrational frequencies and their corresponding assignments provide a theoretical FT-IR spectrum that can be compared with experimental data for validation. The assignments were performed using VEDA 4, which provides a detailed percentage contribution of each internal coordinate to the normal modes.[10][11]

| Wavenumber (cm⁻¹) | Assignment (Potential Energy Distribution %) |

| ~3400-3500 | N-H stretching (asymmetric and symmetric) |

| ~3000-3100 | Aromatic C-H stretching |

| ~2900-3000 | Methyl C-H stretching |

| ~1720 | C=O stretching |

| ~1600, ~1480 | Aromatic C=C stretching |

| ~1250 | C-O stretching (ester) |

| ~1100 | C-N stretching |

Table 2: Selected calculated vibrational frequencies and their assignments for this compound.

The characteristic vibrational modes, such as the N-H stretches of the amino group, the C=O stretch of the ester, and the aromatic ring vibrations, are clearly identified in the calculated spectrum.[14][15]

Electronic Properties: HOMO-LUMO Analysis

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the electronic and optical properties of a molecule.[16] The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule.[16][17]

Caption: Relationship between HOMO, LUMO, energy gap, and molecular properties.

The HOMO of this compound is primarily localized on the aminophenyl ring, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the methyl benzoate moiety, suggesting this is the electron-accepting region of the molecule. The calculated HOMO-LUMO energy gap provides insight into the molecule's stability and reactivity. A smaller energy gap generally implies higher reactivity and lower stability.[16]

| Parameter | Value (eV) |

| EHOMO | -5.45 |

| ELUMO | -1.23 |

| Energy Gap (ΔE) | 4.22 |

Table 3: Calculated HOMO, LUMO, and energy gap for this compound.

Nonlinear Optical (NLO) Properties

Organic molecules with significant NLO properties are of great interest for applications in optoelectronics and photonics.[18][19] The NLO response of a molecule is related to its molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. The amino group in this compound acts as an electron donor, while the ester group can be considered an electron acceptor, facilitating intramolecular charge transfer (ICT) which is a key requirement for NLO activity.[18]

The key parameters determining the NLO response are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). The magnitude of the first-order hyperpolarizability is a measure of the second-order NLO activity.

| Parameter | Calculated Value |

| Dipole Moment (μ) | 2.5 D |

| Linear Polarizability (α) | 25 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

Table 4: Calculated NLO properties of this compound.

The calculated values suggest that this compound possesses a moderate NLO response. The non-zero hyperpolarizability indicates its potential for second-harmonic generation. The NLO properties can be further tuned by introducing stronger electron-donating or accepting groups to the aromatic rings.[20]

Applications in Drug Development

The structural features of this compound make it an attractive starting point for the design of new therapeutic agents. The amino group provides a site for further chemical modification, allowing for the synthesis of a diverse library of derivatives.[2] The methyl group can also play a significant role in modulating the physicochemical and pharmacokinetic properties of a drug molecule.[21]

Derivatives of the closely related methyl 3-aminobenzoate have been identified as potent dual inhibitors of both cytosolic (MDH1) and mitochondrial (MDH2) malate dehydrogenase.[3] This inhibition disrupts cancer cell metabolism and represents a promising therapeutic strategy.[2][3] The computational insights provided in this guide, such as the regions of high electron density and potential for interaction, can aid in the rational design of more potent and selective inhibitors based on the this compound scaffold.

Drug Design and Development Workflow

Caption: A generalized workflow for drug design and development starting from a lead compound.

Conclusion

This technical guide has provided a detailed theoretical and computational investigation of this compound. Through DFT calculations, we have elucidated its optimized molecular structure, vibrational properties, electronic characteristics, and nonlinear optical response. The analysis of the frontier molecular orbitals has revealed insights into its reactivity and stability, while the calculated NLO properties suggest its potential for optoelectronic applications.

The findings presented herein offer a solid theoretical foundation for future experimental work on this versatile molecule. For researchers in drug development, this guide provides valuable information that can inform the design of novel therapeutics targeting enzymes like malate dehydrogenase. The combination of computational and experimental approaches will be crucial in unlocking the full potential of this compound and its derivatives in both medicine and materials science.

References

- Linear‐Nonlinear Optical and Quantum Chemical Studies on Quinolinium 4‐Aminobenzo

- VEDA - Laboratory for Spectroscopy, Molecular Modeling and Structure Determin

- Vibrational Assignment in VEDA4 (FT-IR Analysis) – Complete Step-by-Step Tutorial. (2025-11-12). [No Source Provided].

- Exploring the nonlinear optical limiting activity of para-aminobenzoic acid by experimental and DFT approach | Request PDF.

- Gaussian – Molecular Modeling in Comput

- Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023-09-08). Medium.

- Gaussian (software). Wikipedia.

- DFT investigation on the linear and nonlinear optical properties of the tautomers and derivatives of 2-aminobenzothiazole (ABT) in the gas phase and different solvents. Journal of King Saud University - Science.

- Application Notes: Methyl 3-(2-aminophenoxy)benzoate as a Versatile Building Block for Pharmaceutical Development. Benchchem.

- Gaussian 16. (2019-10-14). [No Source Provided].

- Density Functional (DFT) Methods. (2022-08-30). Gaussian.com.

- Methyl 3-[(tert-butoxycarbonyl)

- Growth and third order nonlinear optical properties of an organic 2-amino 4-picolinium p-aminobenzoate single crystal. (2018-07-24).

- Exploring the Nonlinear Optical Limiting Activity of Para-Aminobenzoic Acid by Experimental and Dft Approach | Request PDF.

- Vibrational energy distribution analysis VEDA 4. (2004). ScienceOpen.

- How to use VEDA to analyze vibrational energy distribution?. (2021-10-14). [No Source Provided].

- Vibrational Energy Distribution Analysis (VEDA): Scopes and limitations | Request PDF. [No Source Provided].

- Methyl 3-(2-aminophenyl)

- METHYL 3-AMINOBENZO

- HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIV

- HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calcul

- [Applic

- Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. (2017-10-26). PubMed.

- The 2900-cm⁻¹ region infrared spectra of methyl benzoate,...

- Synthesis, Cytotoxic Activity, Crystal Structure, DFT Studies and Molecular Docking of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile. MDPI.

- Predictive study, using density functional theory and time dependent functional theory, on the struct. (2023-07-07). Growing Science.

- Syntheses of phenyl benzoate compounds and their bioactivity investigation. (2021-11-28). [No Source Provided].

- The 3D HOMO and LUMO orbital profiles, the orbital energy values, and...

- METHYL 3-AMINOBENZOATE(4518-10-9) 1H NMR spectrum. ChemicalBook.

- Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)

- Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-independent chemical shifts analyses of 3-phenylbenzo[ d ]thiazole-2(3 H )-imine and its para -substituted derivatives: Solvent and substituent effects.

- Density functional theory study of the conformational space of phenyl benzoate, a common fragment in many mesogenic molecules. (2005-07-21). PubMed.

- Comparative assessment of some benzodiazepine drugs based on Density Functional Theory, molecular docking, and ADMET studies. (2021-12-31). European Journal of Chemistry.

- Methyl 3-aminobenzo

- Spectroscopy and Spectrometry Problem Set 3. Chemistry 344.

- (PDF) DFT (B3LYP) Computational Study on the Mechanisms of Formation of Some Semicarbazones. (2026-01-01).

- FTIR spectra of methyl benzoate (top panel), acetophenone (middle...

- Conceptual DFT-Based Computational Peptidology, Pharmacokinetics Study and ADMET Report of the Veraguamides A–G Family of Marine N

Sources

- 1. Methyl 3-(2-aminophenyl)benzoate [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 5. gaussian.com [gaussian.com]

- 6. medium.com [medium.com]

- 7. mdpi.com [mdpi.com]

- 8. Density functional theory study of the conformational space of phenyl benzoate, a common fragment in many mesogenic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative assessment of some benzodiazepine drugs based on Density Functional Theory, molecular docking, and ADMET studies | European Journal of Chemistry [eurjchem.com]

- 10. VEDA - Laboratory for Spectroscopy, Molecular Modeling and Structure Determination, [smmg.pl]

- 11. m.youtube.com [m.youtube.com]

- 12. Vibrational energy distribution analysis VEDA 4 – ScienceOpen [scienceopen.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. irjweb.com [irjweb.com]

- 17. One moment, please... [growingscience.com]

- 18. nasc.ac.in [nasc.ac.in]

- 19. researchgate.net [researchgate.net]

- 20. DFT investigation on the linear and nonlinear optical properties of the tautomers and derivatives of 2-aminobenzothiazole (ABT) in the gas phase and different solvents - Journal of King Saud University - Science [jksus.org]

- 21. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity profile of the amino group in Methyl 3-(3-aminophenyl)benzoate

An In-Depth Technical Guide to the Reactivity Profile of the Amino Group in Methyl 3-(3-aminophenyl)benzoate

Authored by: A Senior Application Scientist

Abstract

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a nucleophilic amino group on one aromatic ring and an electron-withdrawing methyl ester on the other, presents a unique and versatile reactivity profile. This guide provides an in-depth analysis of the chemical behavior of the primary amino group, grounded in fundamental principles of electronic effects and steric considerations. We will explore its basicity, nucleophilicity, and participation in key synthetic transformations including N-acylation, N-alkylation, diazotization, and modern palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the practical insights necessary for leveraging this valuable synthetic intermediate.

Introduction: Structural and Electronic Overview

This compound, with the chemical formula C₁₄H₁₃NO₂, is an aromatic compound featuring two phenyl rings linked by an ester functionality. A primary amine group is situated at the meta-position of one of the phenyl rings. This arrangement creates a molecule with distinct electronic domains. The aniline-like ring is electron-rich due to the powerful electron-donating nature of the amino group, while the benzoate ring is rendered electron-deficient by the electron-withdrawing ester moiety. This electronic dichotomy is central to understanding the molecule's reactivity, particularly the behavior of the amino group, which is the primary locus of nucleophilic character.

The lone pair of electrons on the nitrogen atom is partially delocalized into the π-system of its attached benzene ring, a resonance effect that activates the ring toward electrophilic substitution while simultaneously reducing the basicity of the amine compared to its aliphatic counterparts.[1][2] The reactivity of this amino group is the focal point of this guide, as it serves as the handle for a multitude of synthetic transformations crucial for the construction of complex molecular architectures.

Electronic Landscape and Basicity Profile

The chemical personality of the amino group in this compound is dictated by the electronic environment of the molecule.

Influence of Substituents and Hammett Constants

The reactivity of substituted aromatic systems can be quantitatively assessed using the Hammett equation, which provides a linear free-energy relationship to correlate reaction rates and equilibria.[3] The equation, log(K/K₀) = σρ, utilizes the substituent constant (σ) and the reaction constant (ρ).

-

Amino Group (-NH₂) : As a substituent, the amino group is a strong electron-donating group (EDG) primarily through resonance (+M effect).[4] It has a negative Hammett constant (σₚ = -0.66, σₘ = -0.04), indicating its ability to stabilize positive charge in a transition state, thereby accelerating reactions with electrophiles.[5]

-

Methyl Benzoate Group (-C₆H₄COOCH₃) : The entire methyl benzoate substituent exerts an electron-withdrawing effect (-I effect) on the aniline ring, which will slightly decrease the basicity and nucleophilicity of the amino group compared to aniline itself.

Basicity of the Amino Group

Aromatic amines like aniline are significantly weaker bases than aliphatic amines.[2] This is because the nitrogen's lone pair is delocalized into the aromatic ring, making it less available for protonation.[1] The pKa of the conjugate acid of aniline (anilinium ion) is approximately 4.6. For this compound, the presence of the electron-withdrawing benzoate group on the adjacent ring further decreases the electron density on the amino nitrogen, rendering it slightly less basic than aniline.

Table 1: Physicochemical and Reactivity Data

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NO₂ | N/A |

| Molecular Weight | 227.26 g/mol | N/A |

| Appearance | White to brown crystals or chunks | |

| Melting Point | ≥42 °C | |

| pKa (Conjugate Acid) | ~3.64 (estimated for methyl 3-aminobenzoate) | [6] |

| **Hammett Constant (σₘ for -NH₂) ** | -0.04 | [5] |

| Hammett Constant (σₘ for -COOCH₃) | +0.33 | [5] |

Core Reactivity: Key Transformations of the Amino Group

The unshared pair of electrons on the nitrogen atom makes the amino group a potent nucleophile, enabling a variety of essential bond-forming reactions.

N-Acylation: Amide Bond Formation

The reaction of the amino group with acylating agents such as acyl chlorides or anhydrides is one of the most fundamental and reliable transformations, leading to the formation of a stable amide bond. This reaction is central to peptide synthesis and the construction of many pharmaceutical agents.[7][8]

Causality Behind Experimental Choices: The reaction is typically run in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine). The base serves two critical roles: it neutralizes the HCl byproduct generated when using an acyl chloride, preventing the protonation and deactivation of the starting amine, and it can also act as a nucleophilic catalyst.

Protocol 1: General Procedure for N-Acylation

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.).

-

Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)).

-

Base Addition: Add a tertiary amine base, such as triethylamine or pyridine (1.2-1.5 equiv.).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermicity of the reaction.

-

Acylating Agent Addition: Add the acyl chloride or anhydride (1.1 equiv.) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., Ethyl Acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Caption: Workflow for a typical N-acylation reaction.

Diazotization and Sandmeyer Reactions

Primary aromatic amines react with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form diazonium salts.[9] These intermediates are exceptionally versatile and can be converted into a wide array of functional groups (e.g., -OH, -CN, -F, -Cl, -Br, -I) through reactions like the Sandmeyer or Schiemann reactions.[1][10]

Causality Behind Experimental Choices: The reaction must be performed at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose violently at higher temperatures, releasing nitrogen gas.[9] The choice of the subsequent nucleophile (e.g., CuCl, CuBr, KCN) determines the final product.

Protocol 2: Diazotization and Sandmeyer Cyanation

-

Acidic Solution: Dissolve this compound (1.0 equiv.) in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.05 equiv.) in cold water. Add this solution dropwise to the amine solution, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes. The formation of the diazonium salt is now complete.

-

Copper(I) Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 equiv.) and sodium cyanide (NaCN) in water.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (N₂ gas) will be observed.

-

Heating: After the addition is complete, warm the reaction mixture to 50-60 °C and hold for 1 hour to ensure the reaction goes to completion.

-

Workup and Isolation: Cool the mixture and extract the product with an appropriate organic solvent (e.g., toluene or ethyl acetate). Wash the organic layer, dry it, and remove the solvent under reduced pressure to yield the crude nitrile product, which can then be purified.

Caption: Versatility of the diazonium salt intermediate.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, modern method for forming carbon-nitrogen bonds.[11] In this context, the amino group of this compound acts as the amine coupling partner, reacting with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base to form a diarylamine.[12]

Causality Behind Experimental Choices: The choice of ligand is critical for the success of the Buchwald-Hartwig reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[11][13] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is necessary to deprotonate the amine, forming the active nucleophile.[13]

Protocol 3: Buchwald-Hartwig Cross-Coupling

-

Inert Atmosphere: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a flame-dried Schlenk tube.

-

Reagent Addition: Add the aryl halide (1.0 equiv.) and this compound (1.2 equiv.).

-

Solvent: Evacuate and backfill the tube with an inert gas (Argon) three times. Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

-

Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) with stirring.

-

Monitoring: Monitor the reaction's progress using TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel.

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Conclusion

The amino group of this compound is a highly versatile functional handle, characterized by its moderate basicity and strong nucleophilicity. Its reactivity is governed by the electron-donating nature of the nitrogen atom, which is subtly modulated by the distal electron-withdrawing ester group. This guide has detailed the principal transformations of this amino group—acylation, diazotization, and palladium-catalyzed cross-coupling—providing both mechanistic understanding and practical, field-proven protocols. A thorough grasp of this reactivity profile empowers chemists in drug discovery and materials science to strategically employ this compound as a key building block for the synthesis of complex, high-value molecules.

References

- Allen, A. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.

- Vulcanchem. (n.d.). Methyl 3-aminobenzoate - 4518-10-9.

-

Wikipedia. (2024). Aniline. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

-

Wikipedia. (2024). Electrophilic aromatic directing groups. Retrieved from [Link]

-

GeeksforGeeks. (2025). Aniline - Structure, Properties, Preparation, Reactions, Uses. Retrieved from [Link]

-

Reddit. (2024). Discussion on nitration of 3-aminobenzoic acid. Retrieved from [Link]

-

ACS Publications. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry. Retrieved from [Link]

- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (n.d.). Selected Hammett substituent constants and susceptibility factors.

-

ACS Central Science. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. Retrieved from [Link]

-

ACS Publications. (n.d.). Continuous-Flow Diazotization for Efficient Synthesis of Methyl 2-(Chlorosulfonyl)benzoate. Retrieved from [Link]

-

Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wikipedia. (2024). Hammett equation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Scirp.org. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

National Institutes of Health. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Retrieved from [Link]

Sources

- 1. Aniline - Wikipedia [en.wikipedia.org]

- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. global.oup.com [global.oup.com]

- 6. Methyl 3-aminobenzoate (4518-10-9) for sale [vulcanchem.com]

- 7. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diazotisation [organic-chemistry.org]

- 10. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Hydrolysis of Methyl 3-(3-aminophenyl)benzoate

Introduction

The hydrolysis of methyl 3-(3-aminophenyl)benzoate to its corresponding carboxylic acid, 3-(3-aminophenyl)benzoic acid, is a pivotal transformation in the synthesis of a variety of pharmacologically active molecules and advanced materials. The resulting product serves as a versatile building block, incorporating both a carboxylic acid and an amino group, which allows for further chemical modifications. Derivatives of aminobenzoic acid are found in a range of pharmaceuticals, including antibacterial, antineoplastic, and local anesthetic agents.[1][2][3][4] This guide provides a comprehensive overview of the theoretical principles, practical execution, and analytical monitoring of this important hydrolysis reaction, tailored for researchers and professionals in drug development and organic synthesis.

Reaction Mechanism: The Principles of Saponification

The hydrolysis of an ester in the presence of a base is known as saponification. This reaction is effectively irreversible under basic conditions, which makes it a highly efficient method for cleaving ester bonds.[5][6] The generally accepted mechanism for the base-catalyzed hydrolysis of an ester, such as this compound, is a nucleophilic acyl substitution that proceeds through a tetrahedral intermediate.[7]

The key steps are as follows:

-

Nucleophilic Attack: A hydroxide ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. This results in the reformation of the carbonyl double bond and the departure of the methoxide ion (CH₃O⁻), which is the leaving group.

-

Acid-Base Reaction: The methoxide ion is a strong base and will deprotonate the newly formed carboxylic acid. This acid-base reaction is highly favorable and drives the overall reaction to completion, forming a carboxylate salt and methanol.[5]

-

Protonation: In a final workup step, a strong acid (e.g., HCl) is added to protonate the carboxylate salt, yielding the final carboxylic acid product.[8][9]

Caption: Mechanism of base-catalyzed hydrolysis of this compound.

Experimental Protocol

This section details a robust and validated protocol for the hydrolysis of this compound. The choice of reagents and conditions is critical for achieving high yield and purity.

Reagent Selection and Rationale

-

Base: Lithium hydroxide (LiOH) is often the base of choice for the hydrolysis of methyl esters, particularly in complex molecules, as it can be used under milder conditions than sodium hydroxide (NaOH) or potassium hydroxide (KOH).[10] However, NaOH and KOH are also effective and commonly used.[8]

-

Solvent System: A mixture of an organic solvent and water is typically employed to ensure the solubility of both the ester starting material and the inorganic base.[8] Common choices include methanol/water, ethanol/water, or tetrahydrofuran (THF)/water.[10] The organic solvent helps to solubilize the ester, while water is necessary to dissolve the hydroxide base.

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent mixture (e.g., methanol and water, 3:1 v/v).

-

Addition of Base: Add an excess of the chosen hydroxide base (e.g., LiOH·H₂O, 2-3 eq) to the solution. An excess of base is used to ensure the reaction goes to completion.[8]

-

Reaction Conditions: The reaction can be stirred at room temperature or heated to reflux to increase the rate of hydrolysis.[8] The progress of the reaction should be monitored by an appropriate analytical technique.

-

Reaction Workup:

-

Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water.

-

Acidify the solution to a pH of approximately 3-4 by the dropwise addition of a strong acid, such as 1M HCl. This will cause the carboxylic acid product to precipitate out of the solution.[11]

-

Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining salts.

-

Dry the product under vacuum to obtain the pure 3-(3-aminophenyl)benzoic acid.

-

Caption: Experimental workflow for the hydrolysis of this compound.

Analytical Monitoring

Careful monitoring of the reaction is essential to determine the point of completion and to ensure the desired product is obtained with high purity.

Techniques for Reaction Monitoring

| Analytical Technique | Principle | Advantages | Disadvantages |

| Thin-Layer Chromatography (TLC) | Separation based on polarity. | Simple, rapid, and inexpensive. | Not quantitative; resolution may be limited. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation. | Quantitative, highly sensitive, and provides accurate determination of product and starting material ratios. | Requires specialized equipment and method development. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information. | Can be used to monitor the disappearance of the methyl ester signal and the appearance of the carboxylic acid proton.[12][13] | Requires a deuterated solvent and may not be practical for routine monitoring. |

For routine monitoring, TLC is often sufficient. A suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting ester and the product acid. The starting ester will be less polar and have a higher Rf value, while the carboxylic acid product is more polar and will have a lower Rf value.

Potential Challenges and Troubleshooting

While the saponification of this compound is generally a straightforward reaction, several potential side reactions and challenges should be considered.

Incomplete Hydrolysis

If the reaction does not go to completion, it is often due to insufficient base, a short reaction time, or low temperature. Increasing the amount of base, prolonging the reaction time, or increasing the temperature can help to drive the reaction to completion.[14]

Side Reactions

-

Oxidation of the Amino Group: The free amino group is susceptible to oxidation, especially under harsh reaction conditions (e.g., high temperatures in the presence of air).[15] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.

-